molecular formula C9H10Cl2N2O B1284213 5-Amino-8-hydroxyquinoline dihydrochloride CAS No. 21302-43-2

5-Amino-8-hydroxyquinoline dihydrochloride

Cat. No. B1284213
CAS RN: 21302-43-2
M. Wt: 233.09 g/mol
InChI Key: VTQDJAUGGZFPOI-UHFFFAOYSA-N
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Description

The compound of interest, 5-Amino-8-hydroxyquinoline dihydrochloride, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features an amino group at the 5th position and a hydroxyl group at the 8th position on the quinoline ring system. This structure is a key scaffold in various chemical reactions and has been explored for its potential in synthesizing a range of compounds with diverse biological activities.

Synthesis Analysis

The synthesis of derivatives of 8-hydroxyquinoline has been reported in several studies. For instance, a derivative, 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, was synthesized through a series of reactions starting from a relay compound, which was chlorinated and then treated with ammonia . Another study reported the synthesis of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline by treating thiourea with 5-chloroacetyl-8-hydroxyquinoline, followed by various reactions to yield a range of compounds with antimicrobial activities . Additionally, novel 5,7-disubstituted 8-hydroxyquinolines were synthesized using a Mannich reaction involving secondary amines and 5-cyano or 5-azidomethyl-8-hydroxyquinoline .

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline derivatives is characterized by the presence of substituents at specific positions on the quinoline ring, which can significantly influence the compound's properties and reactivity. For example, the X-ray structure of a product obtained from 5-cyanomethyl-8-hydroxyquinoline and piperidine was reported, providing insights into the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

Various chemical reactions involving 8-hydroxyquinoline derivatives have been explored. A metal-free C-5 hydroxylation of 8-aminoquinoline amide was developed, which is believed to proceed through a single-electron-transfer pathway . The study of proton-transfer compounds of 4,5-dichlorophthalic acid with 8-hydroxyquinoline and related molecules revealed one-dimensional hydrogen-bonded chain structures, illustrating the utility of these compounds in forming low-dimensional structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyquinoline derivatives are influenced by the nature of the substituents and the overall molecular structure. The antimicrobial activity screening of synthesized compounds, as mentioned in one study, suggests that these derivatives can interact with biological systems, which is indicative of their potential pharmacological properties . The characterization of these compounds typically involves techniques such as elemental analysis, infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry, which provide detailed information about their composition and structure .

Scientific Research Applications

Antimicrobial and Antifungal Activities

5-Amino-8-hydroxyquinoline derivatives have been explored for their antimicrobial properties. Studies have shown significant antimicrobial and antifungal activities against various strains of bacteria and fungi. These properties highlight the potential of these compounds in developing new antimicrobial agents. For example, a study synthesized novel ligands and metal complexes with 8-hydroxyquinoline derivatives, demonstrating their effectiveness against several bacterial and fungal strains (Patel & Patel, 2017). Another study synthesized and evaluated sulfonohydrazide‐substituted 8‐hydroxyquinoline derivatives, finding significant increases in antimicrobial and antifungal activities compared to parent compounds (Dixit et al., 2010).

Anticorrosion Applications

5-Amino-8-hydroxyquinoline derivatives have shown potential as anticorrosion agents for metals. Research indicates that these compounds effectively inhibit corrosion of carbon steel in acidic solutions. This application is crucial in industries where metal longevity and integrity are vital (Faydy et al., 2017).

Dental Plaque Inhibition

Some derivatives of 5-Amino-8-hydroxyquinoline, such as those with various substitutions, have been synthesized and tested for their in vitro antiplaque activity. These studies contribute to dental healthcare, exploring new compounds that could potentially reduce dental plaque formation and improve oral hygiene (Warner et al., 1975).

Potential Anticancer Agent

5-Amino-8-hydroxyquinoline (5A8HQ) has been identified as a potential anticancer candidate due to its proteasome inhibitory activity. This property makes it a promising compound for cancer treatment, especially in synergizing with other anticancer drugs like bortezomib. The interaction of 5A8HQ with serum proteins has been studied, indicating its potential for good bioavailability in plasma and efficacy as a pharmacological agent (Ruankham et al., 2021).

Synthesis and Characterization of Metal Complexes

Research has been conducted on the synthesis and characterization of metal complexes involving 5-substituted 8-hydroxyquinoline derivatives. These studies are significant in the field of inorganic chemistry, exploring the binding capabilities of these compounds with metals and their potential applications (Li & Xu, 2008).

Safety And Hazards

This compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

5-aminoquinolin-8-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.2ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;;/h1-5,12H,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQDJAUGGZFPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583526
Record name 5-Aminoquinolin-8-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-8-hydroxyquinoline dihydrochloride

CAS RN

21302-43-2
Record name 5-Aminoquinolin-8-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-8-hydroxyquinoline Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-nitroso-8-hydroxyquinoline chloride (40 g) was added to a mixture of water (160 ml) and 5N-NaOH (260 ml) and heated to 40° C. Na2S2O4 (95 g) was added to the reaction mixture wraith increasing temperature to 75-80° C. The reaction mixture was cooled to 50° C. and 12N-HCl (250 ml) was added to it. Then the reaction mixture was cooled to 0° C. and filtered to give 5-amino-8-hydroxyquinoline dihydrochloride (34 g, 69%).
Name
5-nitroso-8-hydroxyquinoline chloride
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
M Ignatova, N Manolova, I Rashkov, A Georgieva… - Polymers, 2023 - mdpi.com
… Sodium carboxymethyl cellulose (CMC), with average Mw 250,000, degree of substitution 1.2 and 5-amino-8-hydroxyquinoline dihydrochloride (5A8Q), was obtained from Aldrich (St. …
Number of citations: 5 www.mdpi.com
X Ouyang, H Zeng, Y Xie - Frontiers of Chemistry in China, 2007 - Springer
… A 250 mL flask was charged with a mixture of 5-amino8-hydroxyquinoline dihydrochloride (0.218 g, 0.937 mmol) and H2O (10 mL) under nitrogen atmosphere, then a solution of 4-styryl-…
Number of citations: 5 link.springer.com
J Lu, AR Hlil, Y Meng, AS Hay, Y Tao… - Journal of Polymer …, 2000 - Wiley Online Library
… If strong bases, such as K 2 CO 3 , were used to neutralize 5-amino-8-hydroxyquinoline dihydrochloride, the polymer would be cleaved. After 8-hydroxyquinoline was attached to …
Number of citations: 53 onlinelibrary.wiley.com
E Horowitz, M Tryon, RG Christensen… - Journal of Applied …, 1965 - Wiley Online Library
… At first 5-amino-8-hydroxyquinoline dihydrochloride was synthesized by the method employed by Friih~f.~ The compound was purified and stored as the dihydrochloride because the …
Number of citations: 18 onlinelibrary.wiley.com
KU Stumpf, H Einsele, T Nekova - Annals of Oncology, 2018 - annalsofoncology.org
… In order to determine how metals are linked to proteasome activity, we expose MM cells to bortezomib or 5-amino-8-hydroxyquinoline dihydrochloride (5AHQ) proteasome inhibitors. …
Number of citations: 0 www.annalsofoncology.org
SA Asher, AC Sharma, AV Goponenko… - Analytical …, 2003 - ACS Publications
We developed a polymerized crystalline colloidal array photonic material that senses metal cations in water at low concentrations (PCCACS). Metal cations such as Cu 2+ , Co 2+ , Ni 2…
Number of citations: 191 pubs.acs.org
M Ghedini, M La Deda, I Aiello, A Grisolia - Inorganica chimica acta, 2004 - Elsevier
… mmol) was added dropwise to 5-amino-8-hydroxyquinoline dihydrochloride (0.250 g, 1.072 mmol) … The reactions between 5-amino-8-hydroxyquinoline dihydrochloride and each of the …
Number of citations: 55 www.sciencedirect.com
AV Belov, VM Nichvoloda - Russian journal of organic chemistry, 2004 - Springer
… Compound V was reduced to 5-amino-8-hydroxyquinoline dihydrochloride (VI) by reaction with tin(II) chloride dihydrate in concentrated hydrochloric acid. This procedure allowed us to …
Number of citations: 7 link.springer.com
S Attah Egu, U Okoro, T Wirth - ScienceOpen Research, 2014 - orca.cardiff.ac.uk
… Addition of 5-amino-8-hydroxyquinoline dihydrochloride (55.6 mmol, 9 g) to hydrobromic acid (81 g); the reaction mixture was heated to 60 C and KBrO3 (27 mmol, 4.5 g) was added. …
Number of citations: 4 orca.cardiff.ac.uk
T Anand, G Sivaraman, A Mahesh, D Chellappa - Analytica chimica acta, 2015 - Elsevier
… Anthracene-9-carboxaldehyde and 5-amino-8-hydroxyquinoline dihydrochloride were purchased from Sigma–Aldrich. Metal chloride salts were obtained from Merck. All the solvents …
Number of citations: 116 www.sciencedirect.com

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